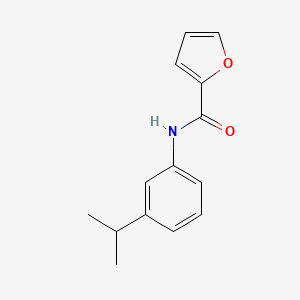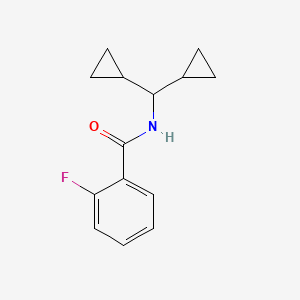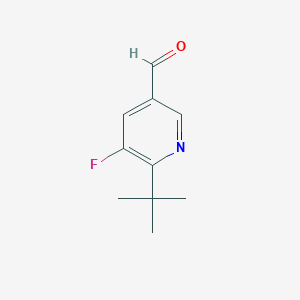![molecular formula C17H8N2O2S B14907982 Benzimidazo[2,1-b]naphtho[2,3-d]thiazole-7,12-dione](/img/structure/B14907982.png)
Benzimidazo[2,1-b]naphtho[2,3-d]thiazole-7,12-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzimidazo[2,1-b]naphtho[2,3-d]thiazole-7,12-dione is a complex heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and materials science. This compound is characterized by its unique fused ring structure, which includes benzimidazole, naphthalene, and thiazole moieties. The presence of these diverse functional groups endows the compound with a range of chemical and biological properties, making it a valuable subject of study.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of benzimidazo[2,1-b]naphtho[2,3-d]thiazole-7,12-dione typically involves multi-step reactions that include cyclization and condensation processes. One common method involves the cyclization of 1,3-dihydro-2H-imidazole-2-thione with 1,8-diiodonaphthalene in the presence of a copper catalyst . This reaction proceeds through an Ullmann-type coupling followed by intramolecular cyclization to form the desired heterocyclic structure.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions such as temperature, solvent, and catalyst concentration to achieve higher yields and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
化学反応の分析
Types of Reactions
Benzimidazo[2,1-b]naphtho[2,3-d]thiazole-7,12-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the fused ring system.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid and sulfuric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction could produce various reduced forms of the compound.
科学的研究の応用
Benzimidazo[2,1-b]naphtho[2,3-d]thiazole-7,12-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Medicine: Explored for its therapeutic potential in treating diseases such as tuberculosis and cancer.
作用機序
The mechanism of action of benzimidazo[2,1-b]naphtho[2,3-d]thiazole-7,12-dione involves its interaction with specific molecular targets and pathways. For instance, in antimicrobial applications, the compound may inhibit the synthesis of essential bacterial proteins by binding to ribosomal subunits. In anticancer research, it may induce apoptosis in cancer cells by activating caspase pathways and disrupting mitochondrial function .
類似化合物との比較
Similar Compounds
Imidazo[2,1-b]thiazole: Shares the imidazo-thiazole core but lacks the naphthalene moiety.
Benzimidazo[2,1-b]thiazole: Similar structure but without the naphtho component.
Naphtho[2,3-d]thiazole: Contains the naphtho-thiazole structure but lacks the imidazo ring.
Uniqueness
Benzimidazo[2,1-b]naphtho[2,3-d]thiazole-7,12-dione is unique due to its fused ring system that combines benzimidazole, naphthalene, and thiazole moieties. This unique structure imparts distinct chemical and biological properties, making it a versatile compound for various applications.
特性
分子式 |
C17H8N2O2S |
|---|---|
分子量 |
304.3 g/mol |
IUPAC名 |
11-thia-2,9-diazapentacyclo[10.8.0.02,10.03,8.014,19]icosa-1(12),3,5,7,9,14,16,18-octaene-13,20-dione |
InChI |
InChI=1S/C17H8N2O2S/c20-14-9-5-1-2-6-10(9)15(21)16-13(14)19-12-8-4-3-7-11(12)18-17(19)22-16/h1-8H |
InChIキー |
LJPYJTSXEVAGSB-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)SC4=NC5=CC=CC=C5N34 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(benzo[d][1,3]dioxol-5-yl)-6-chloro-2H-chromen-2-one](/img/structure/B14907902.png)
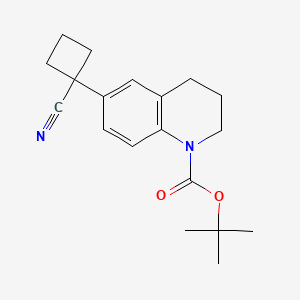
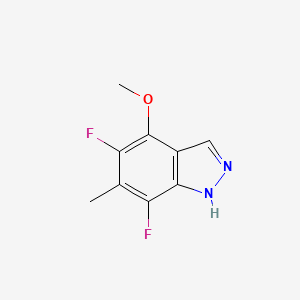
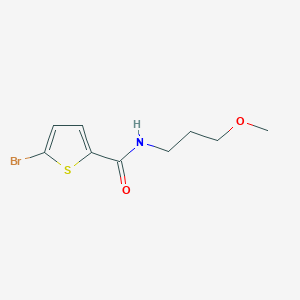
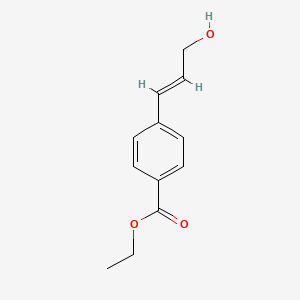
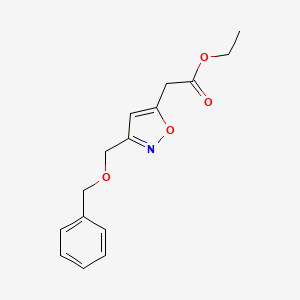
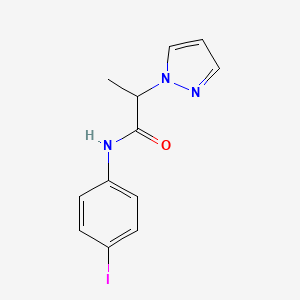
![(9-Benzyl-9-aza-bicyclo[3.3.1]non-3-yl)-carbamic acid tert-butyl ester](/img/structure/B14907949.png)
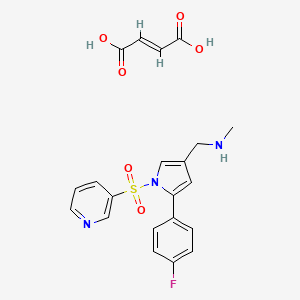
![3-Bromoimidazo[1,2-a]pyrimidine-7-carboxylic acid](/img/structure/B14907971.png)
